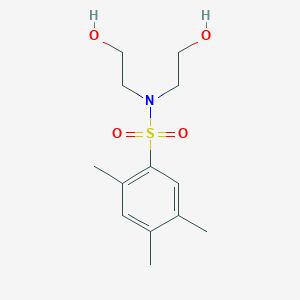![molecular formula C15H22N2O3S B273184 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine (ATMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ATMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been studied extensively. It has been found to act as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase in the body, which can lead to a decrease in the production of bicarbonate ions. This can have an impact on the acid-base balance in the body. 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
实验室实验的优点和局限性
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various bioactive compounds. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine. One direction is to study its potential applications in the field of medicinal chemistry. It can be used as a starting material for the synthesis of various bioactive compounds, and its potential as a carbonic anhydrase inhibitor can be further explored. Another direction is to study its potential applications in the field of material science. It can be used as a building block for the synthesis of various functional materials, and its properties can be further explored. Overall, the study of 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has significant potential for various fields of scientific research.
合成方法
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine can be synthesized through various methods, including the reaction of 1-acetyl piperazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-acetyl piperazine with 2,4,5-trimethylbenzenesulfonyl isocyanate in the presence of a base. These methods have been studied extensively and have been found to be effective in synthesizing 1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine.
科学研究应用
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of various bioactive compounds. It has also been studied for its potential applications in the field of material science, where it can be used as a building block for the synthesis of various functional materials.
属性
产品名称 |
1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C15H22N2O3S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O3S/c1-11-9-13(3)15(10-12(11)2)21(19,20)17-7-5-16(6-8-17)14(4)18/h9-10H,5-8H2,1-4H3 |
InChI 键 |
ZNJLXDREFVTBDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















